molecular formula C10H11NO3 B13001731 2-(2-Formyl-6-methylphenoxy)acetamide

2-(2-Formyl-6-methylphenoxy)acetamide

Cat. No.: B13001731
M. Wt: 193.20 g/mol
InChI Key: GCMDDARRZLSCDK-UHFFFAOYSA-N
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Description

2-(2-Formyl-6-methylphenoxy)acetamide is an organic compound with the molecular formula C10H11NO3 It is a derivative of phenoxyacetamide, characterized by the presence of a formyl group and a methyl group attached to the phenoxy ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Formyl-6-methylphenoxy)acetamide typically involves the reaction of 2-formyl-6-methylphenol with chloroacetic acid, followed by the amidation of the resulting ester with ammonia or an amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process may be optimized for higher yields and purity by controlling reaction temperatures, pressures, and the concentration of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Formyl-6-methylphenoxy)acetamide undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenoxy ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: 2-(2-Carboxy-6-methylphenoxy)acetamide.

    Reduction: 2-(2-Hydroxymethyl-6-methylphenoxy)acetamide.

    Substitution: 2-(2-Nitro-6-methylphenoxy)acetamide or 2-(2-Bromo-6-methylphenoxy)acetamide.

Scientific Research Applications

2-(2-Formyl-6-methylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the production of specialty chemicals and as a building block in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-(2-Formyl-6-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the phenoxyacetamide moiety can interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects.

Comparison with Similar Compounds

2-(2-Formyl-6-methylphenoxy)acetamide can be compared with other phenoxyacetamide derivatives, such as:

    2-(2-Formyl-6-methoxyphenoxy)acetamide: Similar structure but with a methoxy group instead of a methyl group, which may alter its reactivity and biological activity.

    2-(2-Formyl-6-chlorophenoxy)acetamide:

    2-(2-Formyl-6-bromophenoxy)acetamide: Similar to the chlorinated derivative but with a bromine atom, affecting its reactivity and interactions.

Properties

Molecular Formula

C10H11NO3

Molecular Weight

193.20 g/mol

IUPAC Name

2-(2-formyl-6-methylphenoxy)acetamide

InChI

InChI=1S/C10H11NO3/c1-7-3-2-4-8(5-12)10(7)14-6-9(11)13/h2-5H,6H2,1H3,(H2,11,13)

InChI Key

GCMDDARRZLSCDK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C=O)OCC(=O)N

Origin of Product

United States

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